N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N-(3-Methylphenyl)amine under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine depends on its specific application. In general, azo compounds can interact with various molecular targets, including enzymes and receptors, through their azo group and aromatic rings. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
- N-(3-Methylphenyl)-N-[3-(phenylazo)phenyl]amine
- N-(2-Methylphenyl)-N-[4-(phenylazo)phenyl]amine
Uniqueness
N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine is unique due to the specific positioning of the methyl and azo groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it particularly useful in certain applications where specific properties are desired.
Properties
IUPAC Name |
3-methyl-N-(4-phenyldiazenylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-15-6-5-9-19(14-15)20-16-10-12-18(13-11-16)22-21-17-7-3-2-4-8-17/h2-14,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGJKUHDXJNCHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625672 |
Source
|
Record name | 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114044-12-1 |
Source
|
Record name | 3-Methyl-N-{4-[(E)-phenyldiazenyl]phenyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.